4-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]thiomorpholine-3,5-dione
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Overview
Description
4-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]thiomorpholine-3,5-dione is a synthetic organic compound with the molecular formula C₁₃H₁₃Cl₂NO₄S. This compound is characterized by the presence of a thiomorpholine ring, which is a sulfur-containing heterocycle, and a phenyl ring substituted with dichloro and methoxyethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]thiomorpholine-3,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Intermediate: The phenyl ring is first substituted with dichloro and methoxyethoxy groups through electrophilic aromatic substitution reactions.
Thiomorpholine Ring Formation: The substituted phenyl intermediate is then reacted with a thiomorpholine precursor under controlled conditions to form the thiomorpholine ring.
Cyclization and Final Product Formation: The final step involves cyclization to form the thiomorpholine-3,5-dione structure, often using a dehydrating agent to facilitate the reaction.
Industrial Production Methods
the synthetic routes used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
4-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]thiomorpholine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiomorpholine ring or the phenyl substituents.
Substitution: The dichloro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
4-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]thiomorpholine-3,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 4-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]thiomorpholine-3,5-dione is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
4-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]morpholine-3,5-dione: Similar structure but lacks the sulfur atom in the ring.
4-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]piperidine-3,5-dione: Similar structure but contains a nitrogen atom instead of sulfur in the ring.
Uniqueness
The presence of the thiomorpholine ring in 4-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]thiomorpholine-3,5-dione distinguishes it from other similar compounds.
Properties
IUPAC Name |
4-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]thiomorpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO4S/c1-19-2-3-20-11-5-10(8(14)4-9(11)15)16-12(17)6-21-7-13(16)18/h4-5H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLDLTHEYZLHAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N2C(=O)CSCC2=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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